NF‑κB Transcription Factor Inhibition: Direct EC₅₀ Evidence for the 2‑Phenyl Derivative
In a fluorescence‑based assay (PubChem BioAssay AID 1241), the 2‑phenyl derivative inhibited human transcription factor p65 (NF‑κB) with an EC₅₀ of 873 nM, which is approximately 115‑fold more potent than its LIMK1 inhibitory activity (IC₅₀ ≈ 100 µM) recorded in the same screening panel [1]. This selectivity profile distinguishes the 2‑phenyl compound from many other thieno[2,3‑d]pyrimidin‑4‑amines that primarily target kinases.
| Evidence Dimension | NF‑κB (p65) inhibition vs. LIMK1 inhibition |
|---|---|
| Target Compound Data | NF‑κB EC₅₀ = 873 nM; LIMK1 IC₅₀ ≈ 100,000 nM |
| Comparator Or Baseline | Internal comparator: LIMK1 (same compound, different target) |
| Quantified Difference | ~115‑fold selectivity for NF‑κB over LIMK1 |
| Conditions | Cell‑free fluorescence polarization / TR‑FRET assay; PubChem BioAssay AID 1241 |
Why This Matters
Selectivity for NF‑κB over LIMK1 indicates that the 2‑phenyl compound may serve as a pathway‑specific chemical probe, whereas a generic thienopyrimidine would likely exhibit a broader, less predictable target spectrum.
- [1] BindingDB BDBM49587; PubChem BioAssay AID 1241 (NF‑κB p65). EC₅₀ = 873 nM. Also reports LIMK1 IC₅₀ = 1.00E+5 nM. View Source
